molecular formula C10H7F6NO B090909 n-[3,5-Bis(trifluoromethyl)phenyl]acetamide CAS No. 16143-84-3

n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Cat. No.: B090909
CAS No.: 16143-84-3
M. Wt: 271.16 g/mol
InChI Key: XMKZELXFBZUGEY-UHFFFAOYSA-N
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Description

n-[3,5-Bis(trifluoromethyl)phenyl]acetamide: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Aromatic Substitution Reaction:

      Starting Materials: 3,5-bis(trifluoromethyl)aniline and acetic anhydride.

      Reaction Conditions: The reaction is typically carried out in the presence of a base such as pyridine, under reflux conditions.

      Procedure: The 3,5-bis(trifluoromethyl)aniline is reacted with acetic anhydride in the presence of pyridine, resulting in the formation of n-[3,5-bis(trifluoromethyl)phenyl]acetamide.

  • Industrial Production Methods:

      Large-Scale Synthesis: The industrial production of this compound involves similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

      Products: Oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction:

      Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction can yield amines or other reduced forms of the compound.

  • Substitution:

      Reagents and Conditions: Halogenating agents or nucleophiles.

      Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.

Scientific Research Applications

Chemistry:

    Catalysis: n-[3,5-Bis(trifluoromethyl)phenyl]acetamide is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its stability and unique chemical properties, it is explored as a building block in the synthesis of pharmaceutical compounds.

Industry:

    Materials Science: The compound’s thermal stability makes it suitable for use in high-performance materials and coatings.

Comparison with Similar Compounds

  • n-[3,5-Bis(trifluoromethyl)phenyl]thiourea:

      Comparison: Both compounds contain the 3,5-bis(trifluoromethyl)phenyl motif, but differ in their functional groups (acetamide vs. thiourea). The thiourea derivative is often used in organocatalysis.

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate:

      Comparison: This compound also features the 3,5-bis(trifluoromethyl)phenyl group but has an isocyanate functional group, making it reactive towards nucleophiles and useful in polymer chemistry.

Uniqueness:

    n-[3,5-Bis(trifluoromethyl)phenyl]acetamide: stands out due to its combination of thermal stability, resistance to oxidation, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZELXFBZUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352343
Record name N-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16143-84-3
Record name N-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-BIS(TRIFLUOROMETHYL)ACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,5-bis(trifluoromethyl)aniline (1.28 g, 5 mmol, Aldrich) in acetic anhydride (5 mL) was stirred at room temperature for 12 h, then all of the solvent was removed to give 1.479 g (98%) of 1-acetamido-3,5-bis(trifluoromethyl)benzene as white needles. 1H NMR (CDCl3): δ2.229 (s, 3H); 7.589 (s, 1H); 8.048 (s, 2H).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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